N,4-Dimethylpyrimidin-2-amine
Overview
Description
N,4-Dimethylpyrimidin-2-amine: is an organic compound with the molecular formula C6H9N3. It belongs to the class of aminopyrimidines, which are characterized by an amino group attached to a pyrimidine ring.
Mechanism of Action
Target of Action
N,4-Dimethylpyrimidin-2-amine is a complex organic compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring Similar compounds have been found to interact with metal (ii) complexes .
Mode of Action
It’s known that aminopyrimidines and their derivatives can interact with various biological targets due to their structural similarity to natural biomolecules . For instance, some 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities .
Biochemical Pathways
Aminopyrimidines and their derivatives are known to interact with various biochemical pathways due to their structural similarity to natural biomolecules .
Result of Action
Similar compounds have shown significant inhibitory activities against both cdk2/cyclin a and cdk9/cyclin t1 systems .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzylidene Acetones and Ammonium Thiocyanates: One method involves the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
From Pentane-2,4-diol and Guanidine: Another method involves reacting pentane-2,4-diol with guanidine to obtain dimethylpyrimidin-2-amine.
Industrial Production Methods: Industrial production methods for N,4-dimethylpyrimidin-2-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,4-Dimethylpyrimidin-2-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can also be reduced under suitable conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: N,4-Dimethylpyrimidin-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It has been tested for its in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing promising results .
Industry: In the industrial sector, this compound can be used as a ligand in the preparation of metal complexes, which have applications in catalysis and materials science .
Comparison with Similar Compounds
- 2-Amino-4,6-dimethylpyrimidine
- N,N-Dimethylpyridin-4-amine
- 4-Dimethylaminopyridine
Comparison: N,4-Dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring. Compared to 2-amino-4,6-dimethylpyrimidine, it has a different substitution at the nitrogen position, which can influence its reactivity and applications. N,N-Dimethylpyridin-4-amine and 4-dimethylaminopyridine are structurally similar but belong to the pyridine class, which may result in different chemical properties and applications .
Properties
IUPAC Name |
N,4-dimethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-4-8-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDCNVOLHLAEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507547 | |
Record name | N,4-Dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15231-63-7 | |
Record name | N,4-Dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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